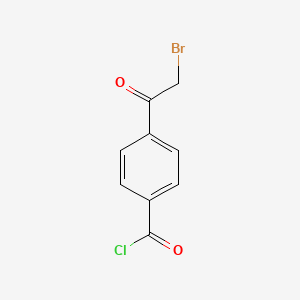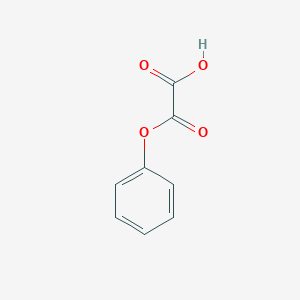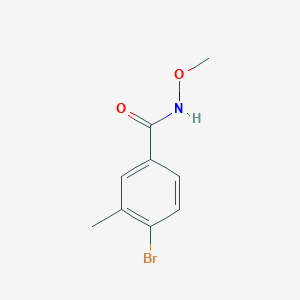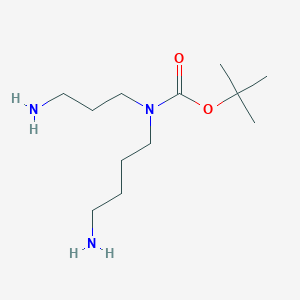
4-(2-Bromoacetyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoacetyl)benzoyl chloride is an organic compound with the molecular formula C9H6BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromoacetyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)benzoyl chloride typically involves the bromination of acetylbenzoyl chloride. One common method is the reaction of acetylbenzoyl chloride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the acetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoacetyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction can produce an alcohol .
Applications De Recherche Scientifique
4-(2-Bromoacetyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoacetyl)benzoyl chloride involves its reactivity towards nucleophiles. The bromoacetyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler derivative without the bromoacetyl group.
4-(Bromomethyl)benzoyl Chloride: Similar structure but with a bromomethyl group instead of bromoacetyl.
4-(2-Chloroacetyl)benzoyl Chloride: Similar structure but with a chloroacetyl group instead of bromoacetyl.
Uniqueness
4-(2-Bromoacetyl)benzoyl chloride is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the bromoacetyl functionality is required .
Propriétés
IUPAC Name |
4-(2-bromoacetyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQYMAKUCBRROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)









![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)



